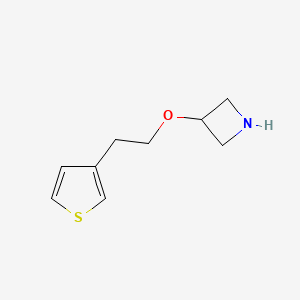

3-(2-(Thiophen-3-yl)ethoxy)azetidine

描述

3-(2-(Thiophen-3-yl)ethoxy)azetidine is a chemical compound with the molecular formula C9H13NOS It consists of an azetidine ring substituted with a thiophene group via an ethoxy linkage

属性

分子式 |

C9H13NOS |

|---|---|

分子量 |

183.27 g/mol |

IUPAC 名称 |

3-(2-thiophen-3-ylethoxy)azetidine |

InChI |

InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-11-9-5-10-6-9/h2,4,7,9-10H,1,3,5-6H2 |

InChI 键 |

SZTSSBLXNZPTDI-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1)OCCC2=CSC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)azetidine typically involves the reaction of azetidine with a thiophene derivative. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for 3-(2-(Thiophen-3-yl)ethoxy)azetidine are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

3-(2-(Thiophen-3-yl)ethoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted azetidines.

科学研究应用

3-(2-(Thiophen-3-yl)ethoxy)azetidine has several applications in scientific research:

作用机制

The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)azetidine involves its ability to undergo ring-opening polymerization. This process is initiated by nucleophiles, leading to the formation of polyamines. The azetidine ring opens to form an active intermediate, which propagates the polymer chain .

相似化合物的比较

Similar Compounds

Aziridines: Similar to azetidines but with a three-membered ring.

Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various applications, including organic semiconductors and pharmaceuticals.

Uniqueness

3-(2-(Thiophen-3-yl)ethoxy)azetidine is unique due to its combination of an azetidine ring and a thiophene group

生物活性

3-(2-(Thiophen-3-yl)ethoxy)azetidine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action through various studies. The focus will be on its antimicrobial, antioxidant, and other therapeutic properties, supported by data tables and relevant case studies.

Synthesis of 3-(2-(Thiophen-3-yl)ethoxy)azetidine

The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)azetidine typically involves the reaction of thiophene derivatives with azetidine frameworks. The method often includes the use of coupling reactions, such as Suzuki-Miyaura or Horner-Wadsworth-Emmons reactions, to create the desired heterocyclic structure. Characterization of the synthesized compound is usually performed using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In one study, the antimicrobial efficacy was assessed using the Kirby-Bauer disk diffusion method against several pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated significant inhibition zones, suggesting promising antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of 3-(2-(Thiophen-3-yl)ethoxy)azetidine

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 14 | 64 |

This data indicates that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

In addition to its antimicrobial properties, 3-(2-(Thiophen-3-yl)ethoxy)azetidine has demonstrated antioxidant activity. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results showed that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Table 2: Antioxidant Activity of 3-(2-(Thiophen-3-yl)ethoxy)azetidine

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Hydroxyl Radical Scavenging | 30 |

Case Studies

Several studies have investigated the biological activity of azetidine derivatives similar to 3-(2-(Thiophen-3-yl)ethoxy)azetidine. For instance, a recent study highlighted a series of pyrazolyl-thiazole derivatives that exhibited both antimicrobial and antioxidant properties through similar mechanisms involving radical scavenging and microbial inhibition . These findings suggest that modifications in azetidine structures can lead to enhanced biological activities.

Computational Studies

Computational modeling has been employed to predict the binding interactions between 3-(2-(Thiophen-3-yl)ethoxy)azetidine and various biological targets. Molecular docking studies revealed favorable interactions with key enzymes involved in microbial resistance mechanisms, supporting the experimental findings regarding its antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。